6,8-Dibromoimidazo[1,2-b]pyridazine

Catalog No.
S864904
CAS No.
1206487-36-6
M.F
C6H3Br2N3
M. Wt
276.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dibromoimidazo[1,2-b]pyridazine

CAS Number

1206487-36-6

Product Name

6,8-Dibromoimidazo[1,2-b]pyridazine

IUPAC Name

6,8-dibromoimidazo[1,2-b]pyridazine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

InChI

InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H

InChI Key

VDBQQFUSXNTPKU-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br
  • Heterocyclic Building Block

    6,8-Dibromoimidazo[1,2-b]pyridazine contains two important heterocyclic rings: imidazole and pyridazine. Heterocycles are organic compounds with ring structures containing atoms other than carbon, such as nitrogen. Imidazole and pyridazine are both found in various biologically relevant molecules, including amino acids, vitamins, and pharmaceuticals []. The presence of these rings suggests that 6,8-Dibromoimidazo[1,2-b]pyridazine could be a potential building block for the synthesis of more complex molecules with interesting biological properties.

  • Medicinal Chemistry

    The bromine atoms on the molecule's structure could potentially allow for further functionalization, which is a key step in medicinal chemistry. By introducing various functional groups, researchers can modify the molecule's properties, such as its interaction with biological targets []. This makes 6,8-Dibromoimidazo[1,2-b]pyridazine a candidate starting material for the development of new drugs.

  • Material Science

    Heterocyclic compounds can also be useful in material science applications. Imidazoles, for example, have been explored for their potential use in organic electronics and solar cells. Further research is needed to determine if 6,8-Dibromoimidazo[1,2-b]pyridazine possesses properties that make it suitable for material science applications.

6,8-Dibromoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its imidazo and pyridazine moieties, with two bromine substituents located at the 6 and 8 positions of the imidazo ring. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry and materials science. The molecular formula for 6,8-dibromoimidazo[1,2-b]pyridazine is C6H3Br2N3, indicating a complex arrangement of carbon, hydrogen, bromine, and nitrogen atoms that contribute to its chemical properties and reactivity .

Typical of imidazole and pyridazine derivatives. Notable reactions include:

  • Electrophilic Substitution: The electron-deficient nature of the pyridazine ring allows it to react with electrophiles, particularly at the nitrogen atoms.
  • Cross-Coupling Reactions: This compound can undergo metal-catalyzed cross-coupling reactions to introduce various substituents at available positions .
  • Reduction Reactions: The bromine substituents can be reduced to form amine derivatives, which may enhance biological activity .

Research has indicated that compounds related to 6,8-dibromoimidazo[1,2-b]pyridazine exhibit a range of biological activities. For instance:

  • Antitumor Activity: Some derivatives have shown promising results as inhibitors of specific kinases involved in cancer progression .
  • Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects through modulation of signaling pathways .

Several methods have been developed for synthesizing 6,8-dibromoimidazo[1,2-b]pyridazine:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-bromo-3-nitropyridine, cyclization can be achieved under acidic conditions.
  • Metal-Catalyzed Reactions: Recent advancements in organometallic chemistry have allowed for efficient synthesis through cross-coupling methods involving palladium or copper catalysts .
  • Functionalization Approaches: Functionalization via electrophilic substitution on the imidazo or pyridazine rings can yield various derivatives with enhanced properties .

The unique properties of 6,8-dibromoimidazo[1,2-b]pyridazine make it suitable for various applications:

  • Pharmaceuticals: Its potential as an antitumor agent positions it as a candidate for drug development targeting specific cancers.
  • Materials Science: The compound serves as a building block for electronic materials due to its electron-transporting capabilities in organic light-emitting diodes .
  • Chemical Probes: It can function as a chemical probe in biological studies to investigate cellular mechanisms.

Interaction studies involving 6,8-dibromoimidazo[1,2-b]pyridazine have focused on its binding affinity to various biological targets. For example:

  • Kinase Inhibition: Studies have demonstrated its ability to inhibit specific kinases involved in cancer signaling pathways, suggesting its role in therapeutic strategies against tumors .
  • Protein Interactions: Investigations into how this compound interacts with proteins could provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 6,8-dibromoimidazo[1,2-b]pyridazine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyrazineContains pyrazine instead of pyridazineExhibits different electronic properties affecting reactivity
Imidazo[1,2-b]pyridineLacks bromine substituentsPotentially different biological activity due to simpler structure
4-Bromoimidazo[1,2-a]pyridineBromine at position 4 instead of 6 and 8May show varied interaction profiles with biological targets

The uniqueness of 6,8-dibromoimidazo[1,2-b]pyridazine lies in its specific bromination pattern and dual heterocyclic nature, which may enhance its reactivity and biological effectiveness compared to these similar compounds.

XLogP3

2

Dates

Modify: 2023-08-16

Explore Compound Types